6-Chloro-2-(dimethylamino)nicotinaldehyde

Overview

Description

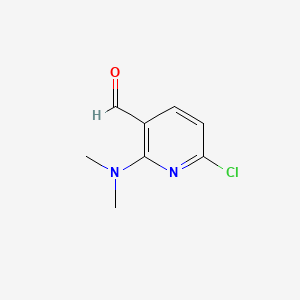

6-Chloro-2-(dimethylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group at the 6th position and a dimethylamino group at the 2nd position on the nicotinaldehyde ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde typically involves the chlorination of 2-(dimethylamino)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-2-(dimethylamino)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and receptor binding.

Medicine: Research on this compound includes its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylamino groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

6-Chloro-2-(dimethylamino)nicotinaldehyde can be compared with other similar compounds, such as:

2-Chloro-6-(dimethylamino)nicotinaldehyde: Similar in structure but with different positional isomerism.

6-Chloro-2-(methylamino)nicotinaldehyde: Lacks one methyl group compared to the target compound.

6-Chloro-2-(dimethylamino)benzaldehyde: Has a benzene ring instead of a nicotinaldehyde ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

6-Chloro-2-(dimethylamino)nicotinaldehyde (commonly referred to as 6-Cl-DAMN) is an organic compound characterized by its unique structure, which includes a chlorinated pyridine ring, a dimethylamino group, and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 184.63 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

This compound can be synthesized through several methods, including:

- Condensation of 6-chloronicotinic acid with dimethylamine followed by formylation.

- Reactions typical of aldehydes and substituted pyridines , such as oxidation, reduction, and substitution reactions.

These synthesis methods highlight the versatility of 6-Cl-DAMN in producing derivatives for further research applications.

Key Chemical Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the aldehyde group to carboxylic acids or other oxidized derivatives. |

| Reduction | Converts the aldehyde to an alcohol group using reducing agents like sodium borohydride. |

| Substitution | The chloro group can be replaced with nucleophiles such as amines or thiols. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and dimethylamino groups significantly influences its binding affinity and biological effects.

- Enzyme Inhibition : Studies indicate that 6-Cl-DAMN can inhibit certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may modulate receptor signaling pathways, which could lead to therapeutic effects in various disease models.

Case Studies and Research Findings

Recent studies have explored the biological implications of 6-Cl-DAMN in different contexts:

- Antimicrobial Activity : Research has demonstrated that derivatives of 6-Cl-DAMN exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, analogues of this compound were shown to retain anti-tubercular activity while mitigating cardiac toxicity associated with hERG channel inhibition .

- Cytotoxicity Studies : In vitro studies revealed moderate cytotoxic activity against human cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism was suggested to involve inhibition of tubulin polymerization, indicating a potential role in cancer therapy .

Interaction Studies

Interaction studies involving this compound have focused on its reactivity with biological molecules:

- Protein Binding Studies : These studies aim to elucidate how 6-Cl-DAMN interacts with proteins at a molecular level, affecting its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-6-(dimethylamino)nicotinaldehyde | Similar structure; different position of chlorine | |

| 4-Dimethylaminobenzaldehyde | Contains a dimethylamino group; no chlorine | |

| Nicotinaldehyde | Parent compound; lacks chlorine and dimethylamino |

The unique combination of functional groups in this compound leads to distinctive chemical reactivity patterns that are not observed in other similar compounds, making it a valuable subject for study in medicinal chemistry.

Properties

IUPAC Name |

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAKXRIJWJOYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742682 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233698-83-3 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.